![molecular formula C18H21ClN2O3S B2873663 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798680-48-4](/img/structure/B2873663.png)
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed a series of thiazolidine-2,4-diones through synthetic methods that showcase significant antimicrobial properties. For example, a study outlined the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones via Knoevenagel condensation. These compounds exhibited good antibacterial activity against gram-positive bacteria and notable antifungal activity, suggesting their potential as antimicrobial agents (Prakash et al., 2011).
Anticancer Applications
Another dimension of research focused on the anticancer activities of thiazolidine-2,4-dione derivatives. N-substituted indole derivatives synthesized from thiazolidine-2,4-dione demonstrated promising inhibitory effects on the topoisomerase-I enzyme in MCF-7 human breast cancer cell lines, indicating their potential as anticancer agents (Kumar & Sharma, 2022).
Solubility and Drug Delivery
The solubility and partitioning behaviors of novel antifungal compounds from the thiazolidine-2,4-dione class were explored to understand their pharmacokinetic profiles. Studies revealed poor solubility in buffer solutions but better solubility in alcohols, highlighting considerations for their formulation and delivery in biological systems (Volkova et al., 2020).
Synthesis Techniques
The methodologies for synthesizing thiazolidine-2,4-dione derivatives vary, with some approaches utilizing microwave irradiation for efficient and solvent-free reactions. These synthetic routes offer potential for developing novel compounds with significant biological activities (Yang et al., 2003).
Antidiabetic Agents
Thiazolidine-2,4-diones have been extensively studied for their hypoglycemic activities. Various derivatives have been synthesized and evaluated for their potential as antidiabetic agents, demonstrating the versatility and therapeutic potential of this chemical scaffold (Oguchi et al., 2000).
properties
IUPAC Name |
3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12-10-13(2-4-15(12)19)3-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2,4,10,14H,3,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRNAQQZVCCQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.